N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a pyridine sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The pyrrolidine ring can be introduced through a reductive amination reaction involving an appropriate amine and a carbonyl compound. Finally, the pyridine sulfonamide group is added through a sulfonation reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted pyridines and thiazoles.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems and as a potential inhibitor of certain enzymes.
Medicine: Its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Industry: It can be employed in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, disrupting their normal function. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are structurally related and may have overlapping properties.
Pyridine sulfonamides: These compounds also contain the pyridine and sulfonamide groups and are used in similar applications.
Uniqueness: N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and biological activities.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-21(19,12-4-1-5-14-10-12)16-9-11-3-2-7-17(11)13-15-6-8-20-13/h1,4-6,8,10-11,16H,2-3,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLDUMLCLZDBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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